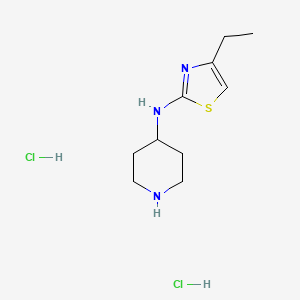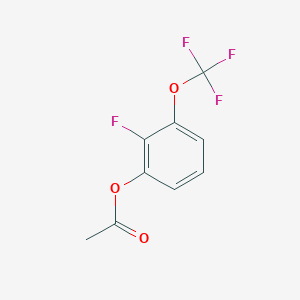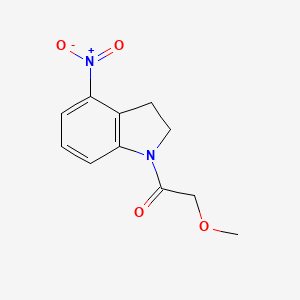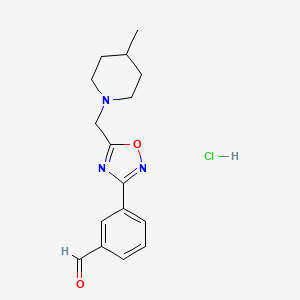
Ester pinacolique de l'acide 5-éthoxy-2-fluorophénylboronique
Vue d'ensemble
Description
5-Ethoxy-2-fluorophenylboronic acid pinacol ester is a chemical compound with the molecular formula C14H20BFO3 and a molecular weight of 266.12 . It is a solid substance that is stored at temperatures between 2-8°C .
Molecular Structure Analysis
The IUPAC name of this compound is 2-(5-ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . Its InChI code is 1S/C14H20BFO3/c1-6-17-10-7-8-12(16)11(9-10)15-18-13(2,3)14(4,5)19-15/h7-9H,6H2,1-5H3 .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 266.12 g/mol . The storage temperature is between 2-8°C .Applications De Recherche Scientifique
Conception et administration de médicaments
Les acides boroniques et leurs esters, y compris l'« ester pinacolique de l'acide 5-éthoxy-2-fluorophénylboronique », sont des composés très prisés pour la conception de nouveaux médicaments et de dispositifs d'administration de médicaments . Ils sont particulièrement adaptés à la thérapie par capture neutronique .
Études d'hydrolyse
L'hydrolyse des esters pinacoliques d'acide phénylboronique, y compris l'« this compound », est un domaine d'étude important . La cinétique de cette réaction dépend des substituants sur le cycle aromatique et le pH influence fortement la vitesse de la réaction .
Synthèse de sondes profluorescentes
Les esters pinacoliques d'acide phénylboronique peuvent être utilisés comme matières premières pour préparer des sondes profluorescentes applicables à la détection des ions H2O2 et Fe ou Cu dans les cellules vivantes .
Synthèse de commutateurs de spin moléculaires et de dyades de transfert d'électrons
La porphyrine de nickel dérivée de l'ester pinacolique d'acide boronique, qui peut être synthétisée à partir d'esters pinacoliques d'acide phénylboronique, est utilisée pour synthétiser des commutateurs de spin moléculaires et des dyades de transfert d'électrons .
Synthèse d'inhibiteurs hétérocycliques indolo-fusionnés
Les esters pinacoliques d'acide phénylboronique peuvent être impliqués dans la synthèse d'inhibiteurs hétérocycliques indolo-fusionnés de l'enzyme polymérase de l'hépatite C .
Études des interactions pi et de la structure électronique
Les esters pinacoliques d'acide phénylboronique peuvent être utilisés dans des études d'interactions pi, de structure électronique et d'absorption UV transitoire de conjugués ferrocène-fullerène pontés par du borate de subphtalocyanine .
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 5-Ethoxy-2-fluorophenylboronic acid pinacol ester is the carbon-carbon bond formation in organic compounds . This compound is used as a reagent in the Suzuki–Miyaura coupling reaction, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with an electrophilic organic group. In the transmetalation step, the 5-Ethoxy-2-fluorophenylboronic acid pinacol ester, which is a nucleophilic organoboron reagent, is transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by 5-Ethoxy-2-fluorophenylboronic acid pinacol ester. This reaction enables the formation of complex organic compounds by connecting chemically differentiated fragments . The downstream effects include the synthesis of various organic compounds with diverse structures and functionalities.
Pharmacokinetics
It’s important to note that the compound’s stability and solubility can be influenced by the presence of certain substances such as kf/tartaric acid .
Result of Action
The result of the action of 5-Ethoxy-2-fluorophenylboronic acid pinacol ester is the formation of new carbon-carbon bonds in organic compounds . This enables the synthesis of a wide range of complex organic compounds, contributing to advancements in organic chemistry and pharmaceutical research.
Action Environment
The action of 5-Ethoxy-2-fluorophenylboronic acid pinacol ester can be influenced by various environmental factors. For instance, the pH level can significantly affect the rate of the Suzuki–Miyaura coupling reaction . Additionally, the compound’s stability and solubility can be influenced by the presence of certain substances .
Analyse Biochimique
Biochemical Properties
5-Ethoxy-2-fluorophenylboronic acid pinacol ester plays a significant role in biochemical reactions due to its ability to form stable complexes with diols and other molecules containing hydroxyl groups . This property allows it to interact with enzymes, proteins, and other biomolecules that have such functional groups. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access . Additionally, 5-Ethoxy-2-fluorophenylboronic acid pinacol ester can form reversible covalent bonds with serine and threonine residues in proteins, influencing their function and stability .
Cellular Effects
The effects of 5-Ethoxy-2-fluorophenylboronic acid pinacol ester on various cell types and cellular processes are profound. It can modulate cell signaling pathways by interacting with key signaling molecules, thereby altering gene expression and cellular metabolism . For example, the compound has been shown to inhibit the activity of kinases, which are crucial for cell signaling and regulation . This inhibition can lead to changes in cell proliferation, differentiation, and apoptosis. Furthermore, 5-Ethoxy-2-fluorophenylboronic acid pinacol ester can affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and consumption .
Molecular Mechanism
At the molecular level, 5-Ethoxy-2-fluorophenylboronic acid pinacol ester exerts its effects through several mechanisms. One primary mechanism is the formation of reversible covalent bonds with hydroxyl-containing biomolecules . This interaction can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation . Additionally, the compound can act as a competitive inhibitor for substrates that bind to the same site on the enzyme . These interactions can lead to changes in gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of 5-Ethoxy-2-fluorophenylboronic acid pinacol ester in laboratory settings are critical for its effectiveness in biochemical experiments. The compound is relatively stable at room temperature but can undergo hydrolysis under acidic or basic conditions . Over time, this hydrolysis can lead to the formation of phenylboronic acid and pinacol, which may have different biochemical properties . Long-term studies have shown that the compound can maintain its activity for several weeks when stored under appropriate conditions . Its effects on cellular function may diminish over time due to gradual degradation .
Dosage Effects in Animal Models
The effects of 5-Ethoxy-2-fluorophenylboronic acid pinacol ester vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cell signaling pathways without causing significant toxicity . At higher doses, it can lead to adverse effects such as oxidative stress, inflammation, and cell death . These toxic effects are likely due to the compound’s ability to form covalent bonds with essential biomolecules, disrupting their normal function . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
5-Ethoxy-2-fluorophenylboronic acid pinacol ester is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors . The compound can inhibit the activity of enzymes involved in glycolysis and the citric acid cycle, leading to changes in metabolic flux and metabolite levels . Additionally, it can affect the activity of enzymes involved in lipid metabolism, influencing the synthesis and degradation of fatty acids . These interactions can have significant effects on cellular energy production and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 5-Ethoxy-2-fluorophenylboronic acid pinacol ester within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to proteins and other biomolecules, influencing its localization and accumulation . The distribution of the compound within tissues can vary depending on factors such as blood flow, tissue permeability, and the presence of specific transporters .
Subcellular Localization
The subcellular localization of 5-Ethoxy-2-fluorophenylboronic acid pinacol ester is crucial for its activity and function . The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, it can be localized to the nucleus, where it can interact with transcription factors and other regulatory proteins . Additionally, the compound can be targeted to the mitochondria, where it can influence energy production and metabolic processes . The subcellular localization of 5-Ethoxy-2-fluorophenylboronic acid pinacol ester can significantly impact its biochemical effects and overall cellular function .
Propriétés
IUPAC Name |
2-(5-ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BFO3/c1-6-17-10-7-8-12(16)11(9-10)15-18-13(2,3)14(4,5)19-15/h7-9H,6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QILTUOMFSGYGFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OCC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001158179 | |
| Record name | 1,3,2-Dioxaborolane, 2-(5-ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001158179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2121512-83-0 | |
| Record name | 1,3,2-Dioxaborolane, 2-(5-ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121512-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,2-Dioxaborolane, 2-(5-ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001158179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(Methylamino)methyl]oxan-4-ol hydrochloride](/img/structure/B1458323.png)

![Sodium 2-[2-(hydroxymethyl)phenyl]acetate](/img/structure/B1458325.png)

![{2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride](/img/structure/B1458329.png)


![2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine](/img/structure/B1458336.png)


![(E)-But-2-enedioic acid;2-(1-methylpiperidin-4-ylidene)-4-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),5,10,12-pentaen-8-one](/img/structure/B1458340.png)
![{2-[1-(3-Methylbut-2-en-1-yl)-1,2,3,6-tetrahydropyridin-4-yl]ethyl}amine dihydrochloride](/img/structure/B1458341.png)
![{1-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl}methanamine hydrochloride](/img/structure/B1458343.png)
